molecular formula C8H15N3 B13522159 n-((4-Methyl-1h-imidazol-2-yl)methyl)propan-1-amine

n-((4-Methyl-1h-imidazol-2-yl)methyl)propan-1-amine

Cat. No.: B13522159
M. Wt: 153.22 g/mol
InChI Key: CPQNCSSJDLUACE-UHFFFAOYSA-N
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Description

N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antitumor, and antidiabetic activities.

    Industry: Utilized in the manufacture of pharmaceuticals, pesticides, and other chemical products

Mechanism of Action

The mechanism of action of N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine is unique due to its specific substitution pattern and the presence of a propan-1-amine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(5-methyl-1H-imidazol-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H15N3/c1-3-4-9-6-8-10-5-7(2)11-8/h5,9H,3-4,6H2,1-2H3,(H,10,11)

InChI Key

CPQNCSSJDLUACE-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC=C(N1)C

Origin of Product

United States

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